N-(3-Fluorophenyl)-N-methyl-N-[(tetrahydro-3-furanyl)methyl]-urea
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Overview
Description
N-(3-Fluorophenyl)-N-methyl-N-[(tetrahydro-3-furanyl)methyl]-urea is a synthetic organic compound characterized by the presence of a fluorophenyl group, a methyl group, and a tetrahydrofuranyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Fluorophenyl)-N-methyl-N-[(tetrahydro-3-furanyl)methyl]-urea typically involves the reaction of 3-fluoroaniline with methyl isocyanate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The intermediate product is then reacted with tetrahydro-3-furanyl chloride to yield the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, along with optimized reaction conditions to maximize yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-Fluorophenyl)-N-methyl-N-[(tetrahydro-3-furanyl)methyl]-urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(3-Fluorophenyl)-N-methyl-N-[(tetrahydro-3-furanyl)methyl]-urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Fluorophenyl)-N-methyl-N-[(tetrahydro-3-furanyl)methyl]-urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
Dinotefuran: An insecticide with a similar tetrahydrofuranyl group.
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: A compound with a fluorophenyl group and similar synthetic routes.
Uniqueness
N-(3-Fluorophenyl)-N-methyl-N-[(tetrahydro-3-furanyl)methyl]-urea stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H17FN2O2 |
---|---|
Molecular Weight |
252.28 g/mol |
IUPAC Name |
3-(3-fluorophenyl)-1-methyl-1-(oxolan-3-ylmethyl)urea |
InChI |
InChI=1S/C13H17FN2O2/c1-16(8-10-5-6-18-9-10)13(17)15-12-4-2-3-11(14)7-12/h2-4,7,10H,5-6,8-9H2,1H3,(H,15,17) |
InChI Key |
MVVRQKKMCGGJLN-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1CCOC1)C(=O)NC2=CC(=CC=C2)F |
Origin of Product |
United States |
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